molecular formula C14H14O6 B13932112 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13932112
M. Wt: 278.26 g/mol
InChI Key: MFTRZXJYGMLGNF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy- is a chemical compound with the molecular formula C14H14O6 and a molecular weight of 278.26 g/mol. This compound is characterized by its naphthalene core structure, which is substituted with a carboxylic acid group at the 2-position, a hydroxyl group at the 4-position, and three methoxy groups at the 6, 7, and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Functional Group Introduction:

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via a hydroxylation reaction using appropriate reagents such as hydrogen peroxide or other oxidizing agents.

    Methoxylation: The methoxy groups at the 6, 7, and 8 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups, resulting in different chemical properties and reactivity.

    4-Hydroxy-2-naphthoic acid: Contains a hydroxyl group but lacks the methoxy groups, leading to different biological activities.

    6,7,8-Trimethoxy-2-naphthoic acid: Contains methoxy groups but lacks the hydroxyl group, affecting its chemical behavior.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy- is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in scientific research and industry.

Properties

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O6/c1-18-11-6-8-9(12(19-2)13(11)20-3)4-7(14(16)17)5-10(8)15/h4-6,15H,1-3H3,(H,16,17)

InChI Key

MFTRZXJYGMLGNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=C(C=C(C2=C1)O)C(=O)O)OC)OC

Origin of Product

United States

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